2-Phenylfuran

Vue d'ensemble

Description

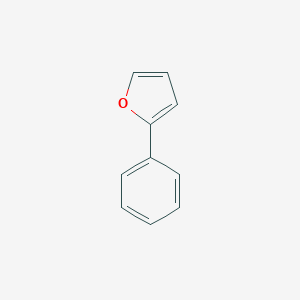

2-Phenylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a phenyl group at the second position. The molecular formula of this compound is C10H8O, and it has a molecular weight of 144.17 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Phenylfuran can be synthesized through several methods, including:

-

Paal-Knorr Synthesis: : This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst. For this compound, the starting material is typically a 1,4-diketone with a phenyl substituent .

-

Feist-Benary Synthesis: : This method involves the reaction of α-haloketones with β-dicarbonyl compounds under basic conditions. The reaction proceeds through a condensation mechanism, followed by cyclization to form the furan ring .

-

Phenylation of Furan: : This method involves the direct phenylation of furan using phenylating agents such as phenylazotriphenylmethane. The reaction typically yields this compound as the major product .

Industrial Production Methods

Industrial production of this compound often involves the optimization of the above synthetic routes to achieve higher yields and purity. Catalysts such as palladium, gold, and copper are commonly used to facilitate the reactions and improve efficiency .

Analyse Des Réactions Chimiques

2-Phenylfuran undergoes various chemical reactions, including:

-

Oxidation: : this compound can be oxidized to form phenylfuranones. Common oxidizing agents include potassium permanganate and chromium trioxide .

-

Reduction: : Reduction of this compound can yield dihydro derivatives. Catalytic hydrogenation using palladium on carbon is a typical method .

-

Substitution: : Electrophilic substitution reactions can occur at the furan ring. For example, nitration using nitric acid can introduce nitro groups at specific positions on the ring .

-

Cycloaddition: : this compound can participate in Diels-Alder reactions with dienophiles to form polycyclic compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Phenylfuran serves as a crucial building block in the synthesis of various pharmaceuticals, particularly in developing antimicrobial and anticancer agents. Its derivatives have been explored for their biological activities, including inhibition of specific enzymes and receptors.

Case Study: SARS-CoV-2 Mpro Inhibitors

Recent studies have identified this compound as a potential scaffold for developing non-covalent inhibitors targeting the SARS-CoV-2 main protease (Mpro). Virtual screening techniques revealed that this compound could serve as a starting point for further medicinal chemistry efforts aimed at anti-COVID-19 drug discovery .

Materials Science

The derivatives of this compound are being investigated for their applications in materials science, particularly in organic electronics. The unique electronic properties of this compound make it suitable for developing organic semiconductors and conductive polymers.

Applications in Organic Electronics

Research suggests that incorporating this compound units into polymer matrices can enhance their conductivity and light-emitting properties, making them valuable in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Biological Studies

In biological research, this compound is utilized as a probe to study enzyme mechanisms and interactions due to its distinct electronic characteristics. Its ability to interact with various biological targets makes it an essential tool in biochemical research.

Industrial Applications

The aromatic nature of this compound lends itself to applications in the fragrance and flavoring industries. Its derivatives are employed in synthesizing various aromatic compounds used in perfumes and food flavorings.

Properties Comparison

The unique properties of this compound set it apart from similar compounds, influencing its reactivity and application spectrum.

Target Interactions

The mechanism by which this compound exerts its effects involves interactions with various biological targets, including enzymes and receptors. Its ability to cross the blood-brain barrier suggests potential neuropharmacological applications.

Pharmacokinetics

Studies indicate that this compound exhibits high gastrointestinal absorption, making it a candidate for oral drug formulations. Its pharmacokinetic profile supports further exploration in medicinal chemistry.

Computational Chemistry Insights

Computational methods play a pivotal role in understanding the behavior of this compound and its derivatives:

- Spectrum Simulation : Techniques such as nuclear ensemble methods have been applied to simulate UV absorption spectra, aiding in the characterization of this compound .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of this compound derivatives, facilitating the identification of potential therapeutic agents.

Mécanisme D'action

The mechanism of action of 2-Phenylfuran in biological systems involves its interaction with various molecular targets. For instance, in antimicrobial applications, it disrupts bacterial cell membranes and inhibits essential enzymes . In anticancer research, this compound derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparaison Avec Des Composés Similaires

2-Phenylfuran can be compared with other similar compounds such as:

-

2-Methylfuran: : Unlike this compound, 2-Methylfuran has a methyl group instead of a phenyl group. It is less aromatic and has different reactivity patterns .

-

2-Furylmethanol: : This compound has a hydroxymethyl group at the second position. It is more polar and has different solubility properties compared to this compound .

-

2,5-Diphenylfuran: : This compound has phenyl groups at both the second and fifth positions. It exhibits different electronic properties and is used in different applications compared to this compound .

Activité Biologique

2-Phenylfuran (C₁₀H₈O) is an organic compound characterized by a furan ring substituted with a phenyl group. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₈O

- Molecular Weight : 144.17 g/mol

- Structure : this compound consists of a furan ring (a five-membered aromatic ring with oxygen) attached to a phenyl group at the second position.

This compound exhibits its biological activity through several mechanisms:

-

Cellular Signaling Pathways :

- Research indicates that derivatives of furan, including this compound, can interact with various cellular targets, influencing signaling pathways crucial for cell survival and proliferation. For instance, studies have shown that furan derivatives can activate the Nrf2 signaling pathway, which is essential for the regulation of antioxidant responses and cytoprotection against oxidative stress .

- Antimicrobial Activity :

-

Pharmacological Effects :

- The compound has been investigated for its potential effects in treating diseases such as cancer and neurodegenerative disorders. Its ability to cross the blood-brain barrier suggests potential applications in neurological conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : High gastrointestinal absorption.

- Distribution : Capable of penetrating the blood-brain barrier, which is significant for central nervous system applications.

- Metabolism : Undergoes metabolic transformations that may influence its biological activity.

Antioxidant Activity

This compound has been shown to enhance the expression of cytoprotective enzymes through Nrf2 activation. This mechanism involves the dissociation of Nrf2 from its inhibitor Keap1, leading to increased transcription of antioxidant genes .

| Treatment Duration | Nrf2 Expression (Fold Change) | Keap1 Expression (Fold Change) |

|---|---|---|

| Basal | 1.0 | 1.0 |

| 4 hours | 2.5 | 0.8 |

| 12 hours | 3.0 | 0.6 |

| 24 hours | 5.9 | 0.4 |

Antimicrobial Activity

A study demonstrated that derivatives of furan exhibit significant antimicrobial properties against pathogens such as Pneumocystis carinii. The specific activity of this compound in this context requires further exploration but suggests potential therapeutic applications .

Cytotoxicity Studies

Research has also evaluated the cytotoxic effects of this compound on cancer cell lines. The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential for targeted cancer therapy .

Case Studies and Research Findings

- Case Study on Nrf2 Activation :

- Antimicrobial Efficacy :

-

Neuroprotective Effects :

- Investigations into neuroprotective properties indicated that compounds like this compound could mitigate oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease treatment .

Propriétés

IUPAC Name |

2-phenylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXNJAXHHFZVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333986 | |

| Record name | 2-phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17113-33-6 | |

| Record name | 2-phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some common synthetic routes to 2-Phenylfuran?

A1: this compound can be synthesized through various methods, including:* Homolytic Aromatic Substitution: Phenylation of furan with phenyl radicals generated from sources like diazoaminobenzene or phenylazotriphenylmethane yields this compound. [, , ] * Cycloadditions: 2-Phenyloxazol-4(5H)-one reacts with acetylenic dipolarophiles, leading to the formation of this compound derivatives. []* Cyclization Reactions: Treating 2′-bromodeoxybenzoins with copper powder in dimethylacetamide results in cyclization, forming this compound. []* Tandem Ring-Opening/Ring-Closing Metathesis: This approach, although not yet successfully applied to Phelligridin G, aims to utilize readily available 2-Phenylfurans to access spirocyclic core structures found in natural products. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C10H8O, and its molecular weight is 144.17 g/mol.

Q3: How can this compound be characterized using spectroscopic techniques?

A3: this compound can be characterized using various spectroscopic methods, including:* NMR Spectroscopy: 1H NMR and 13C NMR spectroscopy can provide detailed information about the hydrogen and carbon environments within the molecule, respectively. []* IR Spectroscopy: Infrared spectroscopy can identify characteristic functional groups present in this compound, such as C-H, C=C, and C-O stretches. []* UV-Vis Spectroscopy: This technique can provide information about the electronic transitions within the molecule and can be used to study the formation of complexes, such as those observed in electron donor-acceptor (EDA) catalyzed reactions. []

Q4: What are some notable physical properties of this compound?

A4: this compound is a colorless liquid at room temperature. It exhibits fluorescence, a property significantly enhanced in its biaryl derivative, 5,5′-Diphenyl-2,2′-bifuran. []

Q5: Does this compound have any known catalytic properties?

A5: While this compound itself is not known to be catalytically active, derivatives like tetrahydrocarbazole (THC), which share structural similarities with this compound, have been successfully employed as catalysts in electron donor-acceptor (EDA) catalyzed reactions for the synthesis of biaryl and aryl-heteroaryl compounds. []

Q6: Are there any applications of this compound in materials science?

A6: While specific applications of this compound in material science are not extensively documented in the provided research, its derivatives, particularly those with extended π-systems, have shown potential in the development of organic electronic materials due to their unique electronic and optical properties. For example, the incorporation of this compound units into polymers could influence their conductivity, light emission, or charge transport properties.

Q7: How is computational chemistry used in research related to this compound?

A7: Computational chemistry plays a crucial role in understanding this compound and its derivatives. For instance:* Spectrum Simulation and Decomposition: Theoretical calculations and simulations can help interpret experimental spectroscopic data. Nuclear ensemble methods have been applied to simulate and decompose spectra of this compound. []* QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, often based on convolutional neural networks (CNN), are employed to predict the biological activity of this compound derivatives. This approach has been used to identify potential inhibitors of anthrax lethal factor. []* Rotational Barrier Calculations: Molecular orbital (MO) calculations using methods like HF/6-31G and B3LYP/6-31G have been employed to study the effect of fused benzene rings on rotational barriers in this compound and related compounds. []

Q8: How do structural modifications impact the activity of this compound derivatives?

A8: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the this compound scaffold affect its activity. * Anthrax Lethal Factor Inhibition: Research has shown that specific fragments like carboxylic acid, this compound, N-phenyldihydropyrazole, and others are associated with inhibitory activity against anthrax lethal factor. The presence and arrangement of these fragments can significantly influence potency. []* Platelet Aggregation Inhibition: In the context of platelet aggregation inhibition, introducing specific substituents on the 2-phenyl group of coumarin derivatives containing a this compound moiety was found to improve their potency, particularly against platelet-activating factor (PAF)-induced aggregation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.